molecular formula C12H7ClN4O B12918827 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine CAS No. 30469-02-4

2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine

Cat. No.: B12918827
CAS No.: 30469-02-4
M. Wt: 258.66 g/mol
InChI Key: VXEUQISZIUTMBK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a chlorophenyl group at the 2-position and a nitroso group at the 3-position of the imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-chlorobenzaldehyde with cyanoacetohydrazide, followed by cyclization with 1,1-bis(methylthio)-2-nitroethylene and ethylenediamine under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of environmentally benign solvents and catalyst-free approaches is often preferred to ensure operational simplicity and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Scientific Research Applications

2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the nitroso and chlorophenyl groups.

    Pyrido[1,2-a]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring, differing in the position of the nitrogen atoms.

    Benzimidazole: Contains a benzene ring fused to an imidazole ring, differing in the aromatic system.

Uniqueness: 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine is unique due to the presence of both the chlorophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

CAS No.

30469-02-4

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H7ClN4O/c13-9-4-2-8(3-5-9)10-11(16-18)17-7-1-6-14-12(17)15-10/h1-7H

InChI Key

VXEUQISZIUTMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)N=O

Origin of Product

United States

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